molecular formula C18H29N3O B14788217 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide

Cat. No.: B14788217
M. Wt: 303.4 g/mol
InChI Key: VHTNRLHRFKFGFR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide is a chiral compound with the molecular formula C₁₈H₂₉N₃O . Its structure includes:

  • A benzyl-substituted piperidine ring (S-configuration at C3).
  • An isopropyl group attached to the amide nitrogen.
  • A propionamide backbone with an amino group at the C2 position.

The stereochemistry of both the piperidine and amino groups is critical for its biological interactions, particularly in the central nervous system (CNS) .

Potential Applications The compound has shown promise in:

  • Neuroprotection: Modulation of neurotransmitter systems .
  • Anticancer activity: Targeting cellular pathways via piperidine-mediated interactions .

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-N-(1-benzylpiperidin-3-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3

InChI Key

VHTNRLHRFKFGFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyanoacetylation of amines, where the amino group is introduced through a reaction with cyanoacetamide derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications in Piperidine Derivatives

Variations in the piperidine ring or substituents significantly alter biological activity:

Compound Name Structural Features Biological Activity References
Target Compound Benzyl-piperidine, isopropyl-propionamide Neuroprotection, anticancer activity
(S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-yl)-propionamide Methyl-piperidine, isopropyl-propionamide Glycine transporter inhibition
2-Amino-N-(1-benzylpiperidin-4-yl)propionamide Benzyl-piperidine (C4 substitution) Analgesic effects
(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-isopropylpropanamide Pyrrolidine ring (5-membered) Prolyl hydroxylase inhibition

Key Findings :

  • Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (target compound) enhances steric interactions with CNS receptors compared to the 5-membered pyrrolidine .
  • Substitution Position : C3-substituted piperidine (target) shows neuroprotection, while C4-substituted analogs (e.g., Compound in ) exhibit analgesia.

Impact of Functional Groups and Stereochemistry

Amide Group Modifications
Compound Name Functional Group Variation Biological Activity References
Target Compound Propionamide Neuroprotection, anticancer activity
N-(1-benzyl-piperidin-4-yl)acetamide Acetamide (shorter chain) Antidepressant properties
2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine Pyridine ring + propionamide Antiallodynic effects (neuropathic pain)

Key Findings :

  • Propionamide vs. Acetamide : Longer propionamide chains (target compound) improve binding to hydrophobic receptor pockets, enhancing neuroprotective effects .
Stereochemical Differences
Compound Name Stereochemistry Biological Activity References
Target Compound (S,S-configuration) S-configuration at piperidine C3 and amino C2 High-affinity CNS receptor binding
(R)-Enantiomer R-configuration at piperidine C3 Reduced neuroprotective activity
Fentanyl 4-Anilidopiperidine (μ-opioid receptor selectivity) Potent analgesia

Key Findings :

  • Stereospecificity : The S-configuration in the target compound optimizes interactions with sigma and opioid receptors, unlike its R-enantiomer .

Comparison with Fentanyl Analogs

Compound Name Structural Features Unique Activity References
Target Compound Benzyl-piperidine, propionamide Dual neuroprotective/analgesic potential
Fentanyl 4-Anilidopiperidine, phenethyl group μ-opioid receptor agonism (analgesia)
Norfentanyl N-dealkylated fentanyl Reduced potency

Key Findings :

  • The target compound’s benzyl and isopropyl groups confer broader receptor modulation (sigma, glycine transporters) compared to fentanyl’s μ-opioid specificity .

Biological Activity

The compound 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide is a member of the piperidine family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, focusing on structure-activity relationships (SAR), receptor interactions, and therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H24_{24}N2_{2}O
  • CAS Number : 1629138-41-5
  • Molecular Weight : 260.38 g/mol

This compound features a benzyl group attached to a piperidine ring, which is crucial for its biological activity. The presence of the amino group and isopropyl substituent contributes to its pharmacological properties.

Research indicates that compounds similar to 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide exhibit significant activity as antagonists of various receptors, including chemokine receptors. For example, studies have shown that benzyl-piperidines can act as selective antagonists for the CCR3 receptor, which is involved in inflammatory responses .

Structure-Activity Relationships (SAR)

The SAR studies have demonstrated that modifications in the piperidine structure can lead to enhanced binding potency and selectivity. For instance, introducing N-(ureidoalkyl) substituents has improved the binding affinity of related compounds from micromolar to low nanomolar ranges .

Neuropathic Pain Management

A recent study highlighted a related compound's efficacy in treating neuropathic pain through σ1 receptor antagonism. This suggests that 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide could similarly exhibit antiallodynic effects, making it a candidate for further exploration in pain management therapies .

In Vitro Studies

In vitro assays have shown that this compound can modulate calcium mobilization and chemotaxis in human eosinophils, indicating its potential role in managing allergic responses and inflammation .

Case Study 1: Efficacy in Pain Models

A study investigated the effects of a compound structurally similar to 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamide on mechanical allodynia induced by capsaicin in animal models. Results demonstrated significant reversal of allodynia, suggesting effective pain relief mechanisms possibly through σ1 receptor pathways .

Case Study 2: Chemokine Receptor Antagonism

Another investigation focused on the compound's ability to inhibit eotaxin-induced eosinophil chemotaxis. The findings showed that modifications to the benzyl-piperidine structure resulted in enhanced antagonistic properties against CCR3, further supporting its therapeutic potential in allergic conditions .

Comparative Analysis of Related Compounds

Compound NameStructureKey ActivityReference
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-isopropylpropanamideStructureCCR3 Antagonism
2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}StructureNeuropathic Pain Relief
N-(ureidoalkyl) benzylpiperidine derivativesStructureEnhanced Binding Affinity

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